Delafloxacin is a novel anionic fluoroquinolone antibiotic developed primarily for the treatment of acute bacterial skin and skin structure infections. It is characterized by its unique chemical structure, which enhances its efficacy in acidic environments and makes it effective against a broad spectrum of bacteria, including resistant strains. Delafloxacin is marketed under the brand name Quofenix and has been approved for clinical use due to its favorable pharmacokinetic and pharmacodynamic properties.
Delafloxacin was initially synthesized by researchers seeking to improve upon existing fluoroquinolones, particularly in terms of activity against resistant bacterial strains. Its development involved multiple synthetic routes that have been documented in various patents and scientific literature, emphasizing its potential in clinical applications .
Delafloxacin belongs to the class of fluoroquinolone antibiotics, which are known for their bactericidal activity. It is classified as an anionic fluoroquinolone due to its negatively charged structure at physiological pH, which distinguishes it from traditional zwitterionic fluoroquinolones.
The synthesis of delafloxacin involves several key steps that can be performed using different methods. One notable method includes the use of 3-chloro-2,4,5-trifluorobenzoyl ethyl acetate as a starting material. This method employs a one-pot reaction that simplifies the synthesis process through five main steps: condensation, substitution, cyclization, substitution, and hydrolysis .
Another method highlights the use of 2,4,5-trifluorobenzoic acid as an initial material, leading to high-purity delafloxacin with yields exceeding 90% . The synthesis typically requires careful control of reaction conditions to optimize yield and purity.
The synthesis can be executed in a laboratory or scaled up for industrial production. For example, one method described involves dissolving precursors in isopropanol and gradually adding sodium hydroxide followed by acetic acid to facilitate hydrolysis . The resulting delafloxacin can then be converted into its meglumine salt form to enhance solubility.
Delafloxacin has a complex molecular structure that includes a 4-quinolone core with distinct substituents that enhance its antibacterial properties. The molecular formula is C₁₈H₁₂ClF₃N₄O₄, with a molecular weight of approximately 440.8 g/mol .
Key structural features include:
These structural characteristics contribute to delafloxacin's unique pharmacological profile.
Delafloxacin undergoes various chemical reactions during its synthesis and when interacting with bacterial targets. The primary reactions include:
The reaction conditions must be optimized for each step to ensure high yields and purity. For example, hydrolysis reactions are typically conducted under basic conditions with controlled temperatures to maximize product formation.
Delafloxacin exerts its antibacterial effects through inhibition of bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for DNA replication and repair. This inhibition leads to bacterial cell death.
Upon entering bacterial cells, delafloxacin becomes protonated in neutral pH environments, allowing it to bind effectively to target enzymes. Its unique anionic structure enhances its potency in acidic conditions, making it particularly effective against certain Gram-positive bacteria .
Pharmacokinetic studies indicate that delafloxacin achieves peak plasma concentrations within one hour after intravenous administration and between one to two and a half hours after oral dosing . Its bioavailability is approximately 59%, with a half-life ranging from 10 hours (intravenous) to 14 hours (oral) .
Delafloxacin appears as a yellow crystalline powder with high solubility in water when formulated as delafloxacin meglumine salt. It has a melting point range of approximately 238–241 °C .
Key chemical properties include:
These properties are critical for formulation development and clinical application.
Delafloxacin is primarily used in clinical settings for treating acute bacterial skin and skin structure infections caused by susceptible strains, including those resistant to other fluoroquinolones. Its unique properties allow it to be effective in both intravenous and oral formulations.
Additionally, ongoing research explores potential applications in treating other infections where traditional antibiotics may fail due to resistance issues . The compound's ability to maintain efficacy under acidic conditions opens avenues for further development against specific pathogens that thrive in such environments.
Delafloxacin exerts bactericidal activity by simultaneously inhibiting two essential bacterial type II topoisomerases: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (comprising ParC and ParE subunits). These enzymes regulate DNA supercoiling, decatenation, and chromosome segregation during replication. Unlike earlier fluoroquinolones that preferentially target one enzyme in Gram-positive or Gram-negative bacteria, delafloxacin binds both with near-equal affinity due to its unique molecular structure. Its C-8 chlorine substituent and N-1 pyridinyl group enhance steric interactions with the GyrA and ParC subunits, stabilizing DNA-enzyme cleavage complexes. This dual inhibition causes irreversible double-stranded DNA breaks, leading to rapid cell death [2] [3].
Structural studies using X-ray crystallography (2.0 Å resolution) reveal that delafloxacin intercalates at DNA cleavage sites in Streptococcus pneumoniae topoisomerase IV, chelating two Mg²⁺ ions per drug molecule. This high-affinity binding occurs in a planar conformation, with the C-8 chlorine positioned to form hydrophobic contacts with residue Ser79 of ParC. The anionic character of delafloxacin at physiological pH further facilitates ionic bonding with positively charged residues in the enzyme's quinolone resistance-determining region (QRDR) [2]. Resistance requires multiple mutations in both gyrA and parC genes, as single substitutions (e.g., GyrA-S81L or ParC-S79F) alone confer only marginal resistance. In Streptococcus agalactiae, dual mutations (GyrA-S81L + ParC-S79F) are necessary for delafloxacin resistance (MIC >0.03 µg/mL), observed in 5.6% of clinical isolates [1].
Table 1: Delafloxacin MIC Values Against Fluoroquinolone-Resistant Pathogens
Pathogen | Resistance Profile | Delafloxacin MIC₅₀ (µg/mL) | Delafloxacin MIC₉₀ (µg/mL) |
---|---|---|---|
Streptococcus pneumoniae | Levofloxacin MIC >32 µg/mL | 0.064 | 0.12 |
Staphylococcus aureus | MRSA | 0.008–0.12 | 0.06–0.25 |
Klebsiella pneumoniae | MDR (ESBL+/Carbapenemase+) | 0.25 | >4 |
Pseudomonas aeruginosa | Ciprofloxacin-resistant | 1 | >16 |
Data compiled from [4] [5] [6]
Delafloxacin exhibits enhanced bactericidal activity under acidic conditions (pH 5.0–6.0), a unique property attributed to its anionic chemical structure. Unlike zwitterionic fluoroquinolones (e.g., moxifloxacin), delafloxacin lacks a protonatable group at position C-7. At neutral pH (7.4), it exists primarily as an anion (98.5%), limiting passive diffusion through bacterial membranes. However, in acidic environments (pH 5.5), 50–62.5% of delafloxacin molecules shift to a neutral form, significantly increasing membrane permeability [3] [7].
In Staphylococcus aureus, delafloxacin accumulation increases 10-fold at pH 5.5 compared to pH 7.4, correlating with a 4–5-fold decrease in MIC values (e.g., from 0.03 µg/mL to 0.008 µg/mL). This pH-dependent uptake is critical for efficacy in:
Comparative studies show delafloxacin’s activity against Escherichia coli increases 8-fold at pH 5.5 versus pH 7.0, while moxifloxacin’s activity decreases 2-fold under the same conditions. This divergence is attributed to moxifloxacin’s zwitterionic nature, which acquires a positive charge in acidic environments, reducing bacterial uptake [3] [7].
Table 2: pH-Dependent Activity of Delafloxacin vs. Comparator Fluoroquinolones
Parameter | Delafloxacin | Moxifloxacin | Ciprofloxacin |
---|---|---|---|
Primary charge at pH 5.5 | Neutral (62.5%) | Cationic (89%) | Zwitterionic |
S. aureus accumulation (pH 5.5 vs. 7.4) | 10-fold increase | 3-fold decrease | 5-fold decrease |
MIC shift (pH 5.5 vs. 7.4) | 4–5-fold decrease | 2–4-fold increase | 2–8-fold increase |
Biofilm eradication | 85.7% efficacy | 42.3% efficacy | 31.6% efficacy |
Delafloxacin’s target affinity distinguishes it from previous fluoroquinolone generations. First-generation agents (e.g., nalidixic acid) inhibit DNA gyrase weakly, while second-generation fluoroquinolones (e.g., ciprofloxacin) primarily target DNA gyrase in Gram-negatives and topoisomerase IV in Gram-positives. Delafloxacin binds both enzymes with balanced IC₅₀ values (0.12 µM for gyrase vs. 0.15 µM for topoisomerase IV in S. aureus), reducing the susceptibility gap between Gram-positive and Gram-negative pathogens [3] [10].
The drug’s large molecular surface area (440.8 g/mol) and C-8 chlorine enable broader interactions with QRDR residues. In S. pneumoniae, delafloxacin forms water-metal ion bridges between Mg²⁺ and conserved serine residues (GyrA-S81, ParC-S79), enhancing binding stability by 20-fold compared to levofloxacin. This explains its retained activity against levofloxacin-resistant strains (MIC₉₀ 0.12 µg/mL vs. >32 µg/mL for levofloxacin) [2] [4]. However, affinity varies by bacterial genus:
Resistance in Gram-negatives requires ≥3 QRDR mutations (e.g., gyrA-S83L + gyrA-D87N + parC-S80I in E. coli), while Gram-positives typically require two (e.g., gyrA + parC). Serotype-specific variations exist; S. pneumoniae serotype 9V exhibits higher delafloxacin MICs (≥0.12 µg/mL in 60% of isolates) due to unique ParC structural variants [4] [8] [9].
Table 3: Molecular Characteristics Influencing Delafloxacin Target Affinity
Structural Feature | Role in Target Binding | Consequence for Activity |
---|---|---|
C-8 chlorine | Hydrophobic interaction with GyrA/ParC QRDR | Enhanced binding to mutant enzymes (e.g., GyrA-S81L) |
N-1 pyridinyl group | Increased molecular surface area (45 Ų) | Additional Van der Waals contacts with DNA-enzyme complex |
C-7 azetidinyl group | Absence of protonatable nitrogen | Prevents zwitterion formation; enhances acidic uptake |
Anionic charge (pH 7.4) | Ionic bonding with Mg²⁺ in enzyme active site | Stabilizes drug-DNA-topoisomerase ternary complex |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7